N-Formylcytisine, (-)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylcytisine, (-)- typically involves the formylation of cytisine. One common method includes the reaction of cytisine with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: Industrial production of N-Formylcytisine, (-)- is less common due to its natural abundance in Maackia amurensis. when synthesized industrially, the process involves large-scale extraction and purification techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Formylcytisine, (-)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted cytisine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formylcytisine, (-)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Formylcytisine, (-)- primarily involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity . This interaction influences neurotransmitter release and neuronal signaling pathways, which can have various physiological effects .
Comparison with Similar Compounds
Cytisine: The parent compound of N-Formylcytisine, known for its use in smoking cessation therapies.
Anabasine: Another alkaloid with similar nicotinic receptor activity.
Lobeline: A plant-derived alkaloid with similar pharmacological properties.
Uniqueness of N-Formylcytisine, (-)-: N-Formylcytisine, (-)- is unique due to its specific formyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted research and therapeutic applications .
Properties
CAS No. |
881022-37-3 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1 |
InChI Key |
PCYQRXYBKKZUSR-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Origin of Product |
United States |
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